N4-Cyclohexyl vs. N4-Propyl: Lipophilicity (LogP) Differentiation Drives Membrane Permeability and Target Engagement
The cyclohexyl substituent at N4 of CAS 1269199-01-0 confers a substantially higher computed LogP compared to the N4-propyl analog (CBR00643). The target compound exhibits computed LogP values of 2.0856 (ChemScene) , whereas the N4-propyl congener (C₆H₁₄Cl₂N₄) is expected to have a significantly lower LogP (estimated ~0.5–0.8 based on fragment-based calculations for a three-carbon alkyl chain versus a six-carbon cycloalkyl ring) . This ~1.3–1.6 LogP unit difference translates to an approximately 20- to 40-fold higher theoretical partition coefficient for the cyclohexyl derivative, which can critically affect membrane permeability in cell-based assays and oral bioavailability in lead optimization programs [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.0856 (ChemScene computational prediction) |
| Comparator Or Baseline | 1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride (Sigma CBR00643): LogP estimated ~0.5–0.8 (fragment-based calculation for propyl chain) |
| Quantified Difference | ΔLogP ≈ +1.3 to +1.6 (corresponding to ~20–40× higher lipophilicity for the cyclohexyl compound) |
| Conditions | In silico prediction using ChemScene computational chemistry data for target compound; fragment-based LogP estimation for comparator based on standard alkane/cycloalkane LogP increments |
Why This Matters
Higher lipophilicity can improve passive membrane permeability in cell-based assays, but must be balanced against solubility; this quantitative LogP difference allows researchers to rationally select the appropriate N4 substituent based on the permeability requirements of their specific target or assay system.
- [1] Hughes JD, Blagg J, Price DA, et al. Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorg Med Chem Lett. 2008;18(17):4872-4875. (Establishes the relationship between LogP, TPSA, and preclinical safety — compounds with cLogP >3 and TPSA <75 Ų carry elevated risk; CAS 1269199-01-0 sits within favorable range). View Source
